molecular formula C23H38O5 B1246279 Tylactone

Tylactone

Cat. No. B1246279
M. Wt: 394.5 g/mol
InChI Key: YJSXTLYNFBFHAT-HJOMEYPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tylactone is a 16-membererd macrolide that is the aglycone of the antibiotic 5-O-beta-D-mycaminosyltylactone. It has a role as a metabolite. It is a macrolide, an enone and a diol.

Scientific Research Applications

Tylactone Synthase and Stereospecificity

Tylactone synthase (TYLS) is crucial in the formation of tylactone, which is a precursor for the antibiotic tylosin. Castonguay et al. (2008) explored the stereospecificity of TYLS, demonstrating that both TYLS modules are responsible for the creation of specific intermediates. This study reveals important insights into the molecular mechanisms underlying tylactone synthesis and its subsequent conversion to tylosin (Castonguay et al., 2008).

Influence on Tylosin Production

Butler and Cundliffe (2001) found that the addition of exogenous tylactone to Streptomyces fradiae fermentations significantly increased tylosin yields. This finding suggests that tylactone plays a role in the overall efficiency of tylosin production, a vital aspect of antibiotic synthesis (Butler & Cundliffe, 2001).

Heterologous Expression and Hybrid Macrolide Production

Jung et al. (2006) achieved the heterologous expression of tylactone polyketide synthase (Tyl PKS) in Streptomyces venezuelae, leading to the production of tylactone and a desosamine-glycosylated variant. This research underscores the potential of manipulating tylactone biosynthesis pathways for developing new antibiotics (Jung et al., 2006).

Chemoenzymatic Synthesis and Macrolide Diversification

Lowell et al. (2017) utilized polyketide synthases (PKSs) for the chemoenzymatic synthesis of tylactone. This study highlights the capability of PKSs in facilitating the synthesis and diversification of tylactone-based macrolide antibiotics, opening new avenues for antibiotic development (Lowell et al., 2017).

Feedback Control in Polyketide Metabolism

Research by Butler, Flint, and Cundliffe (2001) showed that glycosylation of tylactone influences polyketide metabolism in Streptomyces fradiae. This finding suggests a regulatory mechanism where tylactone production and modification can impact the biosynthesis pathway of tylosin (Butler, Flint, & Cundliffe, 2001).

properties

Product Name

Tylactone

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

(4R,5S,6S,7S,9R,11E,13E,15S,16R)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9+,14-11+/t15-,16+,17+,18+,20-,21-,23-/m1/s1

InChI Key

YJSXTLYNFBFHAT-HJOMEYPASA-N

Isomeric SMILES

CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O)C)O)CC)C)/C)C

Canonical SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C

synonyms

20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide
20-DSDR
protylonolide
tylactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tylactone
Reactant of Route 2
Tylactone
Reactant of Route 3
Tylactone
Reactant of Route 4
Tylactone
Reactant of Route 5
Tylactone
Reactant of Route 6
Tylactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.